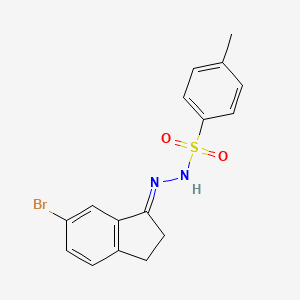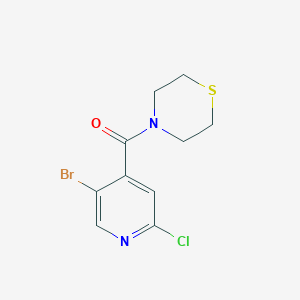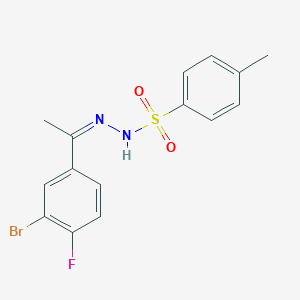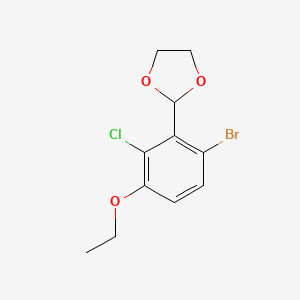
N'-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide, also known as 6-Bromo-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonohydrazide (6-Br-DHI-MBSH) is a synthetic compound that has been extensively studied in recent years due to its potential applications in scientific research. It is a brominated indene derivative with a sulfonohydrazide group, and is structurally related to other compounds such as 6-chloro-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonohydrazide (6-Cl-DHI-MBSH) and 6-iodo-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonohydrazide (6-I-DHI-MBSH). This compound has been used in a variety of scientific research applications due to its unique structure and properties.
科学研究应用
6-Br-DHI-MBSH has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of transition metal complexes, and has been used as a catalyst in organic reactions. It has also been used in the synthesis of polymers, as well as in the synthesis of organic compounds. Additionally, 6-Br-DHI-MBSH has been used as a fluorescent probe for the detection of certain metals, and has been used in the study of enzyme-catalyzed reactions.
作用机制
The mechanism of action of 6-Br-DHI-MBSH is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it is able to accept electrons from other molecules. This allows it to form covalent bonds with other molecules, which can then be used to catalyze certain reactions. Additionally, the compound is believed to be able to act as a nucleophile, which means that it is able to donate electrons to other molecules. This allows it to form covalent bonds with other molecules, which can then be used to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Br-DHI-MBSH have not yet been fully studied. However, it is believed that the compound may have some anti-inflammatory and antioxidant properties. Additionally, the compound has been studied for its potential to induce apoptosis in cancer cells.
实验室实验的优点和局限性
The main advantage of using 6-Br-DHI-MBSH in laboratory experiments is its ability to act as a Lewis acid and nucleophile. This allows it to form covalent bonds with other molecules, which can then be used to catalyze certain reactions. Additionally, the compound is relatively stable, which makes it suitable for use in a variety of laboratory experiments. However, the compound is not suitable for use in human clinical trials due to its lack of toxicity data.
未来方向
There are a number of potential future directions for the study of 6-Br-DHI-MBSH. These include further research into the compound’s potential anti-inflammatory and antioxidant properties, as well as its potential to induce apoptosis in cancer cells. Additionally, further research could be conducted into the compound’s potential for use in drug delivery systems and the development of new catalysts. Finally, further research could be conducted into the compound’s potential for use in the synthesis of polymers and other organic compounds.
合成方法
6-Br-DHI-MBSH is synthesized through a three-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with 6-bromo-2,3-dihydro-1H-indene in aqueous dimethyl sulfoxide (DMSO) at room temperature. This reaction yields the desired product, 6-bromo-2,3-dihydro-1H-inden-1-ylidene-4-methylbenzenesulfonate (6-Br-DHI-MBS). The second step involves the reaction of 6-Br-DHI-MBS with hydrazine hydrate in ethanol at room temperature, which results in the formation of 6-Br-DHI-MBSH. The third and final step involves the purification of the compound using silica gel column chromatography.
属性
IUPAC Name |
N-[(E)-(6-bromo-2,3-dihydroinden-1-ylidene)amino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-11-2-7-14(8-3-11)22(20,21)19-18-16-9-5-12-4-6-13(17)10-15(12)16/h2-4,6-8,10,19H,5,9H2,1H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQTUKPIMFZZCU-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/2\CCC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-Bromo-2,3-dihydro-1H-inden-1-ylidene)-4-methylbenzenesulfonohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S)-(1-Ferrocenyl)-2-(diphenylphosphino)ethyl)]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6290453.png)
![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290470.png)
![[S(R)]-N-[(R)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290471.png)
![[S(R)]-N-[(1S)-1-[5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290485.png)



![[S(R)]-N-((1S)-(adamantan-1-yl)(5-(diphenylphosphanyl)-9,9-dimethyl-9H- xanthen-4-yl)methyl)-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290520.png)
![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)




